N-(3-cyanophenyl)-2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetamide
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Overview
Description
N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanophenyl group, a methyl-substituted dipyrrolo[1,2-a:3’,2’-d]pyrimidinone core, and an acetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dipyrrolo[1,2-a:3’,2’-d]pyrimidinone core, followed by the introduction of the cyanophenyl group and the acetamide moiety. Common reagents used in these reactions include various amines, acids, and catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques. The process must also adhere to safety and environmental regulations to ensure the compound is produced efficiently and sustainably.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of analogs with modified functional groups.
Scientific Research Applications
N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe or a modulator of biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-1-yl)acetamide include other dipyrrolo[1,2-a:3’,2’-d]pyrimidinone derivatives and cyanophenyl-substituted molecules. Examples include:
- N-(4-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-1-yl)acetamide
- N-(3-cyanophenyl)-2-(2-ethyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-1-yl)acetamide
Uniqueness
What sets N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-1-yl)acetamide apart is its specific combination of functional groups and molecular structure
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-8-15-18(19(26)23-7-3-6-16(23)22-15)24(12)11-17(25)21-14-5-2-4-13(9-14)10-20/h2,4-5,8-9H,3,6-7,11H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYMTDJLMGXUJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC(=O)NC3=CC=CC(=C3)C#N)C(=O)N4CCCC4=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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